(4-Aminopyrimidin-5-yl)methanol
Overview
Description
(4-Aminopyrimidin-5-yl)methanol: is a heterocyclic compound with the molecular formula C₅H₇N₃O It is characterized by a pyrimidine ring substituted with an amino group at the 4-position and a hydroxymethyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of (4-Aminopyrimidin-5-yl)methanol typically begins with commercially available pyrimidine derivatives.
Reaction Steps:
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (4-Aminopyrimidin-5-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 4-formylpyrimidine or 4-carboxypyrimidine derivatives.
Reduction: Formation of 4-aminopyrimidine derivatives.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry:
Building Block: (4-Aminopyrimidin-5-yl)methanol is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology:
Enzyme Inhibition: The compound can be used to study enzyme inhibition, particularly enzymes involved in nucleotide metabolism.
Medicine:
Drug Development: It serves as a precursor for the synthesis of pharmaceutical agents, particularly those targeting nucleic acid synthesis and repair.
Industry:
Material Science: The compound is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Interaction: (4-Aminopyrimidin-5-yl)methanol can interact with enzymes involved in pyrimidine metabolism, potentially inhibiting their activity.
Comparison with Similar Compounds
(4-Aminopyrimidin-5-yl)ethanol: Similar structure but with an ethyl group instead of a hydroxymethyl group.
(4-Aminopyrimidin-5-yl)acetic acid: Contains a carboxyl group instead of a hydroxymethyl group.
Uniqueness:
Hydroxymethyl Group: The presence of the hydroxymethyl group at the 5-position provides unique reactivity and potential for further functionalization compared to similar compounds.
Properties
IUPAC Name |
(4-aminopyrimidin-5-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c6-5-4(2-9)1-7-3-8-5/h1,3,9H,2H2,(H2,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDTXMVZKZLJQRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC=N1)N)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20228022 | |
Record name | 4-Amino-5-hydroxymethylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20228022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7730-23-6 | |
Record name | 4-Amino-5-hydroxymethylpyrimidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007730236 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Amino-5-hydroxymethylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20228022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-aminopyrimidin-5-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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